molecular formula C23H22N4O3S B4050685 5-(4-ethoxyphthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

5-(4-ethoxyphthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B4050685
M. Wt: 434.5 g/mol
InChI Key: FECUUXMORFWCSM-UHFFFAOYSA-N
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Description

5-(4-ethoxyphthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers may study its effects on different biological systems to understand its potential therapeutic applications.

Medicine

In medicine, sulfonamides are known for their use as antibiotics. This compound could be investigated for its efficacy against bacterial infections or other medical conditions.

Industry

In the industrial sector, such compounds may be used in the development of new materials, dyes, or as intermediates in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the phthalazinone core, followed by the introduction of the ethoxy group. Subsequent steps involve the sulfonation of the benzene ring and the attachment of the pyridin-3-ylmethyl group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the methyl group on the benzene ring.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogens or other functional groups may be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions may introduce new functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide would depend on its specific biological target. Sulfonamides typically inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The compound may interact with enzymes or receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Phthalazinone Derivatives: Compounds with a similar core structure, used in various chemical and biological applications.

Uniqueness

The uniqueness of 5-(4-ethoxyphthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other sulfonamides and phthalazinone derivatives.

Properties

IUPAC Name

5-(4-ethoxyphthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-3-30-23-20-9-5-4-8-19(20)22(26-27-23)18-11-10-16(2)21(13-18)31(28,29)25-15-17-7-6-12-24-14-17/h4-14,25H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECUUXMORFWCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)C)S(=O)(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.